N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide typically involves the condensation of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde with 2-(2-methoxyphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-benzyl-2-methyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the compound.
2-(2-methoxyphenoxy)acetohydrazide: Another precursor used in the synthesis.
Uniqueness
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H25N3O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-19-22(16-27-28-26(30)18-32-25-15-9-8-14-24(25)31-2)21-12-6-7-13-23(21)29(19)17-20-10-4-3-5-11-20/h3-16H,17-18H2,1-2H3,(H,28,30)/b27-16+ |
InChI Key |
LNPBZPMZIFTQLV-JVWAILMASA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)COC4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)COC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.